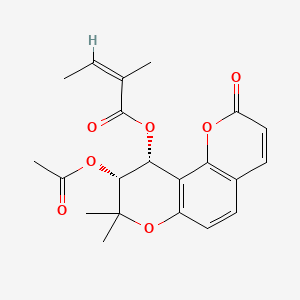
Pteryxin
Descripción general
Descripción
Pteryxin is a natural coumarin compound found in various organisms, including Kitagawia terebinthacea and Peucedanum japonicum . It is a member of coumarins and has a molecular formula of C21H22O7 .
Molecular Structure Analysis
This compound is a dihydropyranocoumarin derivative . Its molecular structure was determined based on 1H, 13C-NMR spectra and liquid chromatography/time-of-flight mass spectrometer (LC/TOF/MS) .Chemical Reactions Analysis
This compound has been found to have significant effects on various biological pathways. It has been shown to downregulate NF-κB/MAPK activation . It also inhibits the assembly of the NLRP3 inflammasome, which is a signal for NLRP3 inflammasome activation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.4 g/mol . More detailed physical and chemical properties were not found in the search results.Mecanismo De Acción
Target of Action
Pteryxin, a natural coumarin compound, primarily targets the nuclear factor-erythroid-2-related factor (Nrf2) . Nrf2 is a crucial regulator of cellular resistance to oxidants and plays a significant role in maintaining cellular redox homeostasis . This compound also interacts with Cys151 on the sequences of Keap1 .
Mode of Action
This compound activates the antioxidant enzymes, even under oxidative stress, by hydrogen peroxide (H2O2) . It enhances the antioxidant gene expressions in the ARE (antioxidant response element) region for HO-1 (Heme Oxygenase-1), GCLC (Glutamate-cysteine ligase catalytic subunit), SOD1 (Super Oxide dismutase1), and Trxr1 (Thioredoxin reductase1) . These enzymes are also expressed during the nuclei transference of cytoplasmic Nrf2 .
Biochemical Pathways
This compound modulates the MAPK/NF-κB pathway and NLRP3 inflammasome activation . It downregulates NF-κB/MAPK activation and suppresses the initiation and activation of NLRP3, thereby preventing inflammation .
Pharmacokinetics
It’s known that these properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
This compound has been found to have anticonvulsant effects . It strongly reduces neutral essential amino acids in a LAT1 (SLCA5)-independent manner, but, similarly to VPN, specifically increases the levels of serotonin, acetylcholine, and choline, but also ethanolamine . It also inhibits PTZ-induced seizure-like movements . In addition, this compound has a cytoprotective effect on insulinoma MIN6 cells due to antioxidant enzymes expression via Nrf2/ARE activation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the bioavailability and pharmacodynamic effects of bioactive compounds can be influenced by the model organism used in studies .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using pteryxin in lab experiments is that it is a naturally occurring compound that can be easily obtained from plants. Additionally, it has been studied extensively for its potential therapeutic properties, which makes it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain large quantities of this compound, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on pteryxin. One area of focus is on the development of new cancer treatments that use this compound as a therapeutic agent. Additionally, there is interest in studying the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Finally, there is interest in studying the mechanisms of action of this compound in more detail, in order to better understand how it works in the body and how it can be used to develop new therapies.
Conclusion:
This compound is a naturally occurring compound that has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer and anti-inflammatory properties, and has potential for use in the treatment of a variety of diseases. While there are some limitations to using this compound in lab experiments, it remains a promising candidate for further research. As we continue to learn more about the mechanisms of action of this compound, we may be able to develop new therapies that can help to improve the lives of patients with a variety of diseases.
Aplicaciones Científicas De Investigación
Pteryxin has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis and asthma.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Pteryxin has been found to be a potent butyrylcholinesterase (BChE) inhibitor, with an IC50 of 12.96 μg/ml . This suggests that this compound interacts with the enzyme BChE, inhibiting its activity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In insulinoma MIN6 cells, this compound enhances the antioxidant gene expressions in the ARE (antioxidant response element) region for HO-1 (Heme Oxygenase-1), GCLC (Glutamate-cysteine ligase catalytic subunit), SOD1 (Super Oxide dismutase1), and Trxr1 (Thioredoxin reductase1) . This suggests that this compound influences cell function by modulating gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It has been found to bind to target proteins such as MAPK, NF-κB, and NLRP3 . This compound also activates the nuclear factor-erythroid-2-related factor (Nrf2), which in turn activates antioxidant enzymes, even under oxidative stress .
Temporal Effects in Laboratory Settings
This compound shows time-dependent effects in laboratory settings. For instance, it has been observed to inhibit PTZ-induced seizure-like movements in zebrafish larvae in a dose and time-dependent manner, resulting in a 70% efficacy after 1 hour at 20 µM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in mice, this compound has been administered at doses of 5, 10, and 25 mg/kg once daily for 7 days, showing significant reduction in lung W/D weight ratio, total protein level, and levels of inflammatory cytokines .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to strongly reduce neutral essential amino acids in a LAT1 (SLCA5)-independent manner, but, similarly to VPN, specifically increase the levels of serotonin, acetylcholine, and choline, but also ethanolamine .
Transport and Distribution
Studies have shown that this compound is rapidly distributed and then eliminated from mouse plasma, with the liver being its major distribution tissue .
Propiedades
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-YRCPKEQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13161-75-6, 737005-97-9 | |
| Record name | (+)-Pteryxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pteryxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTERIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [] Pteryxin inhibits the expression of hypoxia-inducible factor 1α (HIF-1α) and the expression of glucose metabolic enzymes, suppressing HIF-1α-mediated glucose metabolism.
A: [] This suggests that this compound specifically targets the metabolic adaptations of cancer cells in low-oxygen environments, which are common in solid tumors.
A: [, ] this compound acts as a nuclear factor-erythroid-2-related factor (Nrf2) activator. It promotes the accumulation of Nrf2 in the nucleus, leading to the expression of antioxidant proteins like heme oxygenase-1 (HO-1).
A: [] The electrophilicity of this compound, attributed to its α,β-carbonyl and substituted acyl groups, is believed to facilitate interaction with Keap1, leading to Nrf2 dissociation and activation.
A: [, ] The molecular formula of this compound is C20H18O7, and its molecular weight is 370.36 g/mol.
A: [, , ] The structure of this compound is characterized using 1H NMR, 13C NMR, and mass spectrometry (MS) techniques.
ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is needed in this area.
ANone: Based on the provided research, this compound is not reported to possess significant catalytic properties. Its primary focus is on its biological activity.
A: [] Yes, molecular docking studies have investigated the binding of this compound to FimH, a bacterial protein involved in urinary tract infections. The results suggest that this compound exhibits strong interactions with FimH, potentially acting as a FimH antagonist.
A: [] The presence of electrophilic groups, such as α,β-carbonyl and substituted acyl groups, appears crucial for Nrf2 activation. Modifications altering these groups might impact its activity.
ANone: The research mainly focuses on this compound itself. Further studies exploring the SAR of this compound derivatives are needed to understand how structural modifications impact its various biological activities.
ANone: Further research is required to determine the stability of this compound under various conditions and develop suitable formulation strategies for enhancing its stability, solubility, and bioavailability.
ANone: The provided research primarily focuses on the preclinical aspects of this compound. Information regarding SHE regulations is not discussed, highlighting the need for further investigation as the research progresses towards clinical applications.
A: [] this compound demonstrates rapid distribution and elimination from mouse plasma with a half-life (t½) of 1.463 hours.
A: [] The liver is a major site of this compound distribution. Interestingly, it can also cross the blood-brain barrier despite its low polarity.
A: [] this compound significantly reduced neutral essential amino acids and increased the levels of serotonin, acetylcholine, choline, and ethanolamine in zebrafish. This indicates potential involvement with the LAT1 (SLCA5) transporter and vagus nerve stimulation.
A: [] this compound inhibits cell proliferation in multiple hepatocellular carcinoma cell lines (Hep3B, HepG2, PLC) and patient-derived organoids, particularly under hypoxic conditions.
A: [] Mice xenograft experiments showed that this compound efficiently prevented tumor initiation and inhibited tumor progression.
A: [] this compound, at a concentration of 50 mg/L, significantly improved seedling rate, stem and leaf dry weight, and root dry weight of rice seedlings under cold stress (5±1) °C.
A: [, ] Yes, this compound, isolated from Peucedanum japonicum Thunb leaves, demonstrates anti-obesity effects in vitro and in vivo. It suppresses adipogenesis through various mechanisms.
ANone: The development of resistance to this compound and its potential cross-resistance with other compounds require further investigation.
ANone: While the provided research highlights the potential therapeutic benefits of this compound, further studies are necessary to establish its safety profile comprehensively. This includes investigating potential toxicity, adverse effects, and long-term effects.
ANone: Further research is needed to explore specific drug delivery and targeting strategies to improve the delivery of this compound to its intended targets, enhancing its therapeutic efficacy.
ANone: The research does not explicitly explore the use of biomarkers for predicting the efficacy of this compound, monitoring treatment response, or identifying potential adverse effects. Further research in this area is warranted.
A: [, ] Ultra-pressure liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) is a primary method for quantifying this compound in biological samples like plasma and tissue homogenates.
A: [, ] Column chromatography, preparative thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), UV spectroscopy, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) are commonly used techniques for the isolation, purification, and characterization of this compound.
ANone: The potential environmental impact and degradation pathways of this compound are not extensively discussed in the provided research. This highlights the importance of future studies to assess its ecological consequences and develop strategies for mitigating any negative impacts.
ANone: Further research is required to understand the dissolution rate of this compound in different media, its solubility profile, and how these factors influence its bioavailability and therapeutic efficacy.
A: [] The validation of analytical methods for this compound includes assessing parameters like linearity, precision (intra-day and inter-day), accuracy (recovery), and specificity.
ANone: The provided research primarily focuses on preclinical investigations of this compound. As research progresses towards clinical applications, establishing robust quality control and assurance measures throughout the development, manufacturing, and distribution processes will be crucial.
ANone: The research does not provide information regarding this compound's potential to induce an immune response or strategies to modulate its immunogenicity. This aspect needs further exploration.
ANone: While the research does not directly investigate this compound's interactions with drug transporters, its ability to cross the blood-brain barrier despite its low polarity suggests potential interactions with transporter proteins. Further research is needed to characterize these interactions and develop strategies for modulation if required.
ANone: The research does not provide specific details on this compound's potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions and their implications for drug-drug interactions will be essential as research advances.
ANone: While the research highlights the therapeutic potential of this compound, exploring alternative compounds with similar mechanisms of action or improved pharmacological properties is crucial for diversifying treatment options and addressing potential limitations of this compound.
ANone: Currently, the research primarily focuses on the therapeutic potential of this compound. As production scales up, implementing sustainable practices for recycling and waste management will be crucial for minimizing environmental impact and resource utilization.
ANone: The research highlights the need for advanced tools and resources, such as high-throughput screening platforms, in silico modeling software, and access to comprehensive databases, to accelerate this compound research and facilitate the discovery and development of novel therapeutics.
A: [] this compound was first isolated from Pteryxia terebinthina var. terebinthina, and its structure was determined in the mid-20th century. Early research focused on its isolation, purification, and structural elucidation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3429236.png)
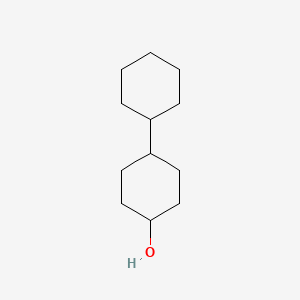

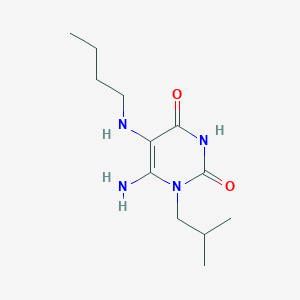

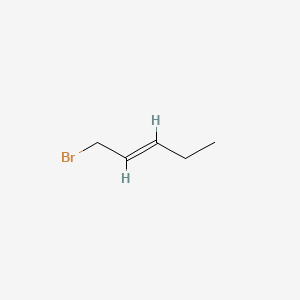
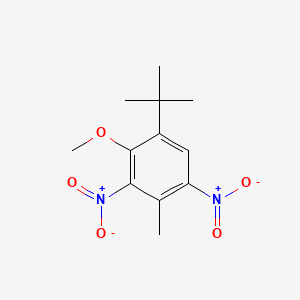
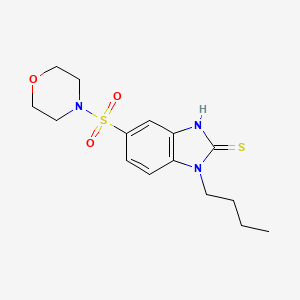
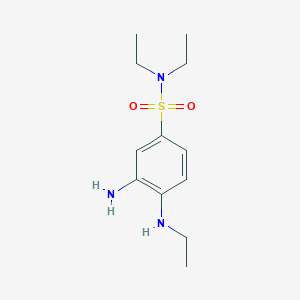
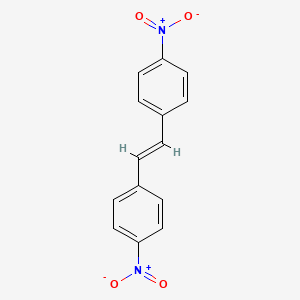

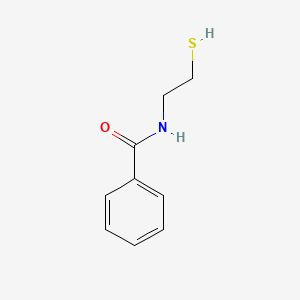

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B3429334.png)